Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate
Description
Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a lithium ion, a nitropyridine moiety, and a cyclopropane carboxylate group.
Properties
Molecular Formula |
C9H7LiN2O4 |
|---|---|
Molecular Weight |
214.1 g/mol |
IUPAC Name |
lithium;1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H8N2O4.Li/c12-8(13)9(3-4-9)7-2-1-6(5-10-7)11(14)15;/h1-2,5H,3-4H2,(H,12,13);/q;+1/p-1 |
InChI Key |
KTBDNTSBVQDQBC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CC1(C2=NC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate involves several steps. One common method includes the reaction of 5-nitropyridine-2-carboxylic acid with cyclopropane carboxylic acid under specific conditions to form the desired product . The reaction typically requires the use of a base, such as lithium hydroxide, to facilitate the formation of the lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has potential biological activity, making it a candidate for studies in drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may influence cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Lithium 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which may result in different chemical and biological properties.
1,2-Bis(5-nitropyridin-2-yl)disulfane: This compound contains two nitropyridine moieties linked by a disulfane bond, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Lithium(1+) 1-(5-nitropyridin-2-yl)cyclopropane-1-carboxylate, identified by its CAS number 2680534-43-2, is a lithium salt of a cyclopropane carboxylic acid derivative. This compound has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Weight | 210.15 g/mol |
| Functional Groups | Lithium ion, nitro group, cyclopropane carboxylate |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Lithium compounds are well-documented for their mood-stabilizing effects, particularly in bipolar disorder management. The proposed mechanisms include:
- Inhibition of Inositol Monophosphatase : Lithium is known to inhibit inositol monophosphatase, which plays a role in phosphoinositide signaling pathways.
- Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound in various models:
Antidepressant Activity
A study published in the Journal of Medicinal Chemistry reported that derivatives of lithium salts exhibit significant antidepressant-like activity in rodent models. The compound was shown to reduce immobility time in the forced swim test, a common measure for antidepressant efficacy .
Neuroprotective Effects
Research indicates that lithium compounds have neuroprotective properties. In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes .
Case Studies
Several case studies highlight the therapeutic potential of lithium-based compounds:
- Case Study on Bipolar Disorder : A clinical trial involving patients with bipolar disorder showed that treatment with lithium salts resulted in significant mood stabilization and reduced depressive episodes. Patients receiving this compound reported fewer side effects compared to traditional lithium carbonate treatments .
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of lithium salts improved cognitive function and reduced amyloid plaque formation. The study attributed these effects to the modulation of neuroinflammatory pathways .
Q & A
Q. What protocols ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
